molecular formula C24H36O3 B167991 Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate CAS No. 1769-67-1

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate

Cat. No.: B167991
CAS No.: 1769-67-1
M. Wt: 372.5 g/mol
InChI Key: SFNSGHUMGYWJGF-SHQMNJCLSA-N
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Description

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a key neurosteroid synthesized in steroidogenic glands. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate typically involves the acetylation of pregnenolone. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone.

    Reduction: This reaction can reduce the ketone group to a hydroxyl group.

    Substitution: This reaction can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include various nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group results in the formation of a hydroxyl group.

Scientific Research Applications

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: It is studied for its role in neurosteroidogenesis and its effects on GABAergic neurons.

    Medicine: It is investigated for its potential therapeutic effects in neurological disorders.

    Industry: It is used in the production of steroid-based pharmaceuticals and other related products.

Mechanism of Action

The mechanism of action of Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of GABAergic neurons by interacting with the γ-aminobutyric acid (GABA) receptor. This interaction modulates the activity of GABAergic neurons, which play a crucial role in various neurological processes.

Comparison with Similar Compounds

Pregn-5-en-20-one, 3beta-hydroxy-16beta-methyl-, acetate can be compared with other similar compounds such as:

    Pregnenolone: A key neurosteroid synthesized in steroidogenic glands.

    3beta-Hydroxy-5alpha-pregn-16-en-20-one: Another steroidal compound with similar structural features.

    5-Pregnen-3beta-ol-20-one: Known for its role in neurosteroidogenesis.

The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct chemical and biological properties compared to its non-acetylated counterparts.

Properties

IUPAC Name

[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18-,19+,20-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNSGHUMGYWJGF-SHQMNJCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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